REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[Cl:19][CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>C(OCCCCC)(=O)C>[ClH:19].[N:22]1([CH2:21][CH2:20][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1 |f:1.2.3,4.5,7.8|
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Name
|
|
Quantity
|
167.42 kg
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Type
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reactant
|
Smiles
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OC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
408.6 kg
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
283.5 kg
|
Type
|
reactant
|
Smiles
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Cl.ClCCN1CCCCC1
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Name
|
|
Quantity
|
1320 L
|
Type
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solvent
|
Smiles
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C(C)(=O)OCCCCC
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Type
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CUSTOM
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Details
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stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
To a 2000 gallon tank were added
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Type
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TEMPERATURE
|
Details
|
The mixture was heated to 120° C.-125° C. for 5 hours, at which time HPLC analysis
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
consumption of the methyl 4-hydroxybenzoate
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Type
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TEMPERATURE
|
Details
|
The tank was cooled to less than 50° C
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Type
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ADDITION
|
Details
|
880 L of deionized water were added to the tank
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Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
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ADDITION
|
Details
|
was mixed 367 L of food grade hydrochloric acid and 184 L of deionized water
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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ADDITION
|
Details
|
The mixture of the intermediate ester in aqueous acid
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until HPLC
|
Type
|
CUSTOM
|
Details
|
no further consumption of the ester (13 hours)
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to less than 40° C
|
Type
|
ADDITION
|
Details
|
550 L of acetone was added to the mixture
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Type
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TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.-5° C.
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration on a centrifuge
|
Type
|
WASH
|
Details
|
The wet cake was rinsed on the centrifuge with 400 L of acetone
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried in a rotary vacuum (double cone) dryer at less than 500 C and 25-27 inches in mercury
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |